2-Thiazolylzinc bromide
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Overview
Description
2-Thiazolylzinc bromide is an organozinc compound with the chemical formula C3H2BrNSZn. It is a useful reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. This compound is typically used in the synthesis of thiazole, imidazole, and other nitrogen-containing heterocyclic compounds .
Preparation Methods
2-Thiazolylzinc bromide can be synthesized by reacting 2-thiazole with zinc bromide in ethanol. The reaction is relatively straightforward, but it requires careful handling to avoid contact with skin and eyes . Industrial production methods often involve the use of tetrahydrofuran as a solvent, where the compound is available as a 0.5 M solution .
Chemical Reactions Analysis
2-Thiazolylzinc bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, forming new carbon-nitrogen and carbon-carbon bonds.
Coupling Reactions: It is used in metal-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Suzuki reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include palladium, copper, and other transition metal catalysts, often under inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
2-Thiazolylzinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific electronic and optical properties.
Biological Studies: Although less common, it can be used in the synthesis of biologically active molecules for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-Thiazolylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom coordinates with the thiazole ring, stabilizing the intermediate and facilitating the formation of new bonds. This coordination enhances the reactivity of the thiazole ring, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-Thiazolylzinc bromide can be compared with other organozinc compounds such as:
2-Thiazolyl lithium: This compound is used in similar nucleophilic addition reactions but is less stable at higher temperatures.
2-Thiazolyl magnesium: More stable than the lithium counterpart, it is used in regioselective bromine-magnesium exchange reactions.
2-Thiazolyl copper: Used in copper-catalyzed coupling reactions, offering different reactivity and selectivity profiles.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a valuable reagent in various synthetic applications.
Properties
CAS No. |
173382-28-0 |
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Molecular Formula |
C3H2BrNSZn |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
bromozinc(1+);2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C3H2NS.BrH.Zn/c1-2-5-3-4-1;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
YORIBCPQDAVKHG-UHFFFAOYSA-M |
SMILES |
C1=CS[C-]=N1.[Zn+]Br |
Canonical SMILES |
C1=CS[C-]=N1.[Zn+]Br |
Origin of Product |
United States |
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